1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorophenyl sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl chloride with 4-fluorophenylsulfonylamine to form benzyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with acetyl chloride to yield 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl chloride. Finally, this compound is reacted with piperidine-4-carboxamide to produce the target compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant epoxy resins.
Mechanism of Action
The mechanism of action of 1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl(4-fluorophenyl)phenylphosphine oxide: Shares the benzyl and fluorophenyl groups but differs in the presence of a phosphine oxide moiety.
Pyrrolidine derivatives: Similar in having a nitrogen-containing heterocyclic ring but differ in the specific substituents and overall structure.
Uniqueness
1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring with a benzyl-(4-fluorophenyl)sulfonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-18-6-8-19(9-7-18)30(28,29)25(14-16-4-2-1-3-5-16)15-20(26)24-12-10-17(11-13-24)21(23)27/h1-9,17H,10-15H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNANWCSAVLWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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